Zafirlukast Impurity G
Description
Properties
CAS No. |
1391990-94-5 |
|---|---|
Molecular Formula |
C₃₇H₄₈N₄O₅ |
Molecular Weight |
628.8 |
Synonyms |
N-[3-[[4-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester; Zafirlukast Acid DCC Adduct |
Origin of Product |
United States |
Origin and Formation Mechanisms of Zafirlukast Impurity G
Elucidation of Zafirlukast (B1683622) Synthetic Pathways and Intermediates
The synthesis of zafirlukast is a multi-step process that involves the construction of the core indole (B1671886) structure followed by several functional group manipulations and coupling reactions. Understanding these key steps is crucial for identifying the potential precursors and reaction conditions that could lead to the formation of Impurity G.
Key Reaction Steps in Zafirlukast API Synthesis
A common synthetic route to zafirlukast (1) involves the coupling of two key fragments: a substituted indole carboxylic acid and a sulfonamide. newdrugapprovals.orgacs.orgnih.gov One of the final and critical steps in many reported syntheses is the formation of an amide bond between the carboxylic acid intermediate, 4-((5-(cyclopentyloxycarbonylamino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid, and 2-methylbenzenesulfonamide. newdrugapprovals.org This reaction is typically facilitated by a coupling agent.
A representative synthetic sequence can be summarized as follows:
Indole Core Formation: Construction of the substituted indole ring system.
Side Chain Introduction: Attachment of the methoxybenzyl group at the 3-position of the indole.
Functional Group Interconversion: This includes the reduction of a nitro group to an amine and subsequent protection of the amine with cyclopentyl chloroformate to form the carbamate (B1207046) moiety. acs.orgresearchgate.net
Amide Bond Formation: The final coupling of the indole-containing carboxylic acid with the sulfonamide to yield zafirlukast. newdrugapprovals.org This step often employs coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). newdrugapprovals.orgsmolecule.com
Identification of Potential Precursors for Impurity G Formation
The chemical structure of Zafirlukast Impurity G provides significant clues to its precursors. The core structure is identical to that of zafirlukast, containing the cyclopentyl carbamate-substituted methyl-indole and the methoxybenzyl moiety. The key difference lies in the group attached to the carbonyl of the benzoic acid portion. Instead of the o-toluenesulfonamide (B73098) group found in zafirlukast, Impurity G possesses a dicyclohexylurea-derived fragment.
Based on this structure, the following are the most probable precursors for the formation of this compound:
4-((5-(cyclopentyloxycarbonylamino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid: This is the key carboxylic acid intermediate in the final coupling step of zafirlukast synthesis.
Dicyclohexylcarbodiimide (DCC): A widely used coupling agent in amide bond synthesis. peptide.comcreative-proteomics.com
Cyclohexylamine (B46788): This could be present as an impurity in the DCC reagent or formed from the degradation of DCC.
Mechanistic Pathways of this compound Generation
The formation of this compound can be classified as a process-related impurity, generated during the synthesis of the active pharmaceutical ingredient.
Process-Related Impurity Formation
Process-related impurities arise from the synthetic route of the API. Their formation is influenced by reaction conditions, reagents, and the presence of any residual starting materials or intermediates.
The final amide bond formation in zafirlukast synthesis is a critical step where impurities can be generated. When dicyclohexylcarbodiimide (DCC) is used as the coupling agent, it activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then intended to react with the nucleophilic sulfonamide to form the desired amide bond of zafirlukast.
However, the O-acylisourea intermediate is susceptible to side reactions. One known side reaction is an intramolecular rearrangement (a 1,3-rearrangement) to form a stable N-acylurea. wikipedia.org This N-acylurea is no longer reactive towards the intended nucleophile (the sulfonamide) and represents a significant by-product.
In the context of this compound, a plausible mechanism involves the reaction of the O-acylisourea intermediate with a nucleophilic amine other than the intended sulfonamide. If cyclohexylamine is present in the reaction mixture (either as an impurity in the DCC or from its degradation), it can attack the activated carboxylic acid intermediate. This would lead to the formation of an amide bond with cyclohexylamine. Subsequently, this intermediate could react further with another molecule of DCC or an isocyanate derived from it, ultimately forming the dicyclohexylurea moiety seen in Impurity G.
A more direct pathway involves the reaction of the carboxylic acid intermediate with DCC to form the O-acylisourea, which then reacts with cyclohexylamine. The resulting amide can then react with another molecule of DCC, which upon rearrangement and reaction with another molecule of cyclohexylamine, would lead to the final structure of Impurity G.
The formation of urea-type impurities is a well-documented issue when using carbodiimide (B86325) coupling agents like DCC. google.com The DCC itself can be a source of the cyclohexyl moiety. The dicyclohexylurea by-product is a hallmark of DCC-mediated couplings. creative-proteomics.com
The presence of any residual cyclohexylamine in the DCC reagent is a critical factor. Commercial grades of DCC may contain small amounts of cyclohexylamine. During the coupling reaction, this nucleophilic amine can compete with the intended sulfonamide, leading to the formation of by-products.
Role of Reaction Conditions (e.g., pH, Temperature, Solvent Systems)
The formation of N-acylurea impurities, such as Impurity G, is highly dependent on the reaction conditions employed during the DCC coupling step. creative-peptides.com Control of these parameters is crucial to minimize the formation of this side product and maximize the yield of the desired Zafirlukast API.
Table 1: Influence of Reaction Conditions on this compound Formation
| Reaction Parameter | Effect on Impurity G Formation | Rationale |
|---|---|---|
| pH | Increased formation at neutral to basic pH. | The O-acylisourea intermediate is more stable at acidic pH, favoring the desired reaction with the amine. At higher pH, the rate of the intramolecular rearrangement to the N-acylurea can increase. nih.gov |
| Temperature | Increased formation at higher temperatures. | Elevated temperatures can provide the activation energy needed for the O- to N-acyl rearrangement, promoting the formation of Impurity G. Mild or low-temperature conditions are generally preferred for DCC couplings to minimize side reactions. creative-peptides.comnih.gov |
| Solvent Systems | Solvent polarity and type can influence reaction pathways. | Non-polar, aprotic solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are commonly used for DCC couplings. The choice of solvent can affect the solubility of intermediates and the stability of the reactive O-acylisourea, thereby influencing the rate of N-acylurea formation. smolecule.comcreative-peptides.comgoogle.com |
| Additives | Use of additives like HOBt can suppress formation. | Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can react with the O-acylisourea intermediate to form a more stable active ester. This ester is less prone to rearrangement and more readily reacts with the amine, thus reducing the formation of N-acylurea impurities. creative-peptides.compeptide.com |
Degradation-Induced Impurity Formation
While process-related side reactions are the primary source of Impurity G, it is also essential to consider the potential for its formation through the degradation of Zafirlukast or its intermediates.
Hydrolytic Degradation Pathways leading to Impurity G
Forced degradation studies on Zafirlukast have shown that the drug substance is susceptible to degradation under acidic and oxidative conditions. peptide.com However, these studies have not identified Impurity G as a degradation product. The hydrolysis of the final Zafirlukast molecule is unlikely to generate the dicyclohexylurea moiety characteristic of Impurity G.
Other Degradation Mechanisms (e.g., Oxidative, Photolytic, Thermal, if relevant to Impurity G)
Forced degradation studies have indicated that Zafirlukast does not degrade under photolytic or thermal stress conditions. peptide.com An N-oxide impurity has been suggested to form under oxidative stress, but there is no evidence to suggest that Impurity G is formed through oxidative, photolytic, or thermal degradation pathways of the final Zafirlukast API. peptide.com The formation of Impurity G is almost exclusively a synthetic artifact.
Influence of Raw Material Quality on Impurity G Profile
The purity of the raw materials used in the synthesis of Zafirlukast is a critical factor in controlling the impurity profile of the final drug substance. The quality of the DCC coupling agent, in particular, can have a direct impact on the formation of Impurity G and other related impurities.
Impurities present in the DCC reagent can participate in side reactions, leading to the formation of new and unexpected impurities in the final product. For instance, the presence of cyclohexylamine as an impurity in DCC has been shown to lead to the formation of a corresponding cyclohexylamide impurity in the drug substance. baertschiconsulting.comnih.gov
Therefore, stringent quality control of the DCC raw material is essential. This includes not only ensuring its purity but also controlling for the presence of any potential reactive impurities that could interfere with the desired coupling reaction or lead to the formation of byproducts like Impurity G. A "use-test" evaluation of new suppliers of critical reagents like DCC is a prudent measure to identify any potential impact on the impurity profile before implementation in large-scale manufacturing. baertschiconsulting.com
Table 2: Summary of Factors Influencing this compound Formation
| Factor | Contribution to Impurity G Formation | Control Strategy |
|---|---|---|
| DCC Coupling Reaction | Primary source via N-acylurea formation. | Optimize reaction conditions (low temperature, acidic pH), use of additives (e.g., HOBt). |
| Reaction Conditions | pH, temperature, and solvent significantly impact the rate of side reactions. | Strict control of process parameters. |
| Degradation | Not a significant pathway for Impurity G formation from the final API. | Focus on control during synthesis. |
| Raw Material Quality | Purity of DCC is critical. Impurities in DCC can lead to side products. | Implement rigorous specifications and testing for raw materials, including supplier qualification. |
Isolation and Preparative Synthesis of Zafirlukast Impurity G for Reference Standards
Chromatographic Strategies for Impurity G Isolation
Chromatography is the cornerstone technique for isolating impurities from a complex mixture containing the API and other related substances. Preparative high-performance liquid chromatography (HPLC) is particularly suited for obtaining high-purity standards.
Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate measurable quantities of a specific compound. lcms.cz The development of a successful preparative method begins with an optimized analytical method that is then scaled up. lcms.cz
The choice of stationary phase is critical for achieving the necessary resolution between Zafirlukast (B1683622) and Impurity G. Reversed-phase chromatography is the most common mode used for this purpose.
Octadecylsilyl (C18) and Octylsilyl (C8) Phases: Stationary phases such as Zorbax SB C8 have demonstrated good selectivity for Zafirlukast and its impurities. oup.com These bonded silica (B1680970) gels separate compounds based on their hydrophobicity. The nonpolar alkyl chains provide a surface that interacts with the nonpolar regions of the analyte molecules. For preparative work, columns are packed with larger particle size silica (typically 5-10 µm) to reduce backpressure while maintaining adequate separation efficiency. lcms.cz The selection between C18 and C8 depends on the specific hydrophobicity of Impurity G relative to Zafirlukast, with C18 providing greater retention and C8 offering slightly less retention, which can be advantageous for faster elution times.
The mobile phase composition is meticulously optimized to maximize resolution and throughput. A typical mobile phase for separating Zafirlukast impurities consists of an aqueous buffer and an organic modifier.
Organic Modifier: Acetonitrile (B52724) is frequently used as the organic component in the mobile phase due to its low viscosity and UV transparency. oup.comresearchgate.net Methanol is another common alternative.
Aqueous Phase and pH Control: An aqueous buffer, such as ammonium (B1175870) formate (B1220265), is used to control the pH and ionic strength of the mobile phase. oup.com The pH is a critical parameter, as it can alter the ionization state of the acidic and basic functional groups in Zafirlukast and its impurities, thereby significantly impacting their retention and selectivity. oup.com For positional isomers of Zafirlukast, separation has been shown to be highly dependent on pH. oup.com
Gradient Elution: A linear gradient elution, where the concentration of the organic modifier is gradually increased over time, is typically employed. oup.comresearchgate.net This allows for the effective elution of compounds with a wide range of polarities and ensures that later-eluting peaks are sharpened. The gradient program is optimized to achieve baseline separation between the main Zafirlukast peak and the peak corresponding to Impurity G.
Table 1: Example Preparative HPLC Parameters for Impurity Isolation
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C8 or C18, 5-10 µm particle size | Provides separation based on hydrophobicity. |
| Mobile Phase A | Buffered aqueous solution (e.g., 20 mM Ammonium Formate, pH 4.4) | Controls pH to influence analyte ionization and retention. oup.com |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds from the column. oup.com |
| Elution Mode | Gradient | Optimizes separation for multiple compounds with varying polarity. |
| Flow Rate | Scaled up from analytical method (e.g., 10-50 mL/min) | Adapted for larger column diameter to maintain linear velocity. |
| Detection | UV at 240 nm | Wavelength selected for good response of both Zafirlukast and its impurities. oup.com |
| Sample Load | Maximized based on column capacity and resolution | To increase yield per run without sacrificing purity. |
During the preparative HPLC run, the eluent is monitored by a UV detector. When the peak corresponding to Impurity G begins to elute, a fraction collector is triggered to collect the specific portion of the eluent. lcms.cz
Collection is typically based on time windows or detector signal thresholds. lcms.cz After collection, the purity of the isolated fractions is rigorously assessed. This is often performed using a high-efficiency analytical HPLC method, which may be different from the preparative method, to confirm the absence of co-eluting impurities. Fractions that meet the required purity specifications (e.g., >98%) are pooled. The solvent is then removed, usually by lyophilization or evaporation under reduced pressure, to yield the purified Zafirlukast Impurity G as a solid reference standard.
While preparative HPLC is the preferred method for obtaining highly pure reference standards, other techniques can be used for initial purification or enrichment. Flash chromatography, a rapid form of column chromatography that uses moderate pressure, can be employed to process larger quantities of crude material. acs.org This technique could serve as a preliminary step to enrich a sample with Impurity G, thereby reducing the load on the subsequent, more refined preparative HPLC step. Silica gel is commonly used as the stationary phase in flash chromatography for purifying intermediates during synthesis. acs.org
Preparative High-Performance Liquid Chromatography (HPLC) Methodologies
Chemical Synthesis of this compound as an Authentic Reference Standard
When isolation from the API is not feasible or yields insufficient quantities, an unambiguous chemical synthesis is the preferred route for obtaining an authentic reference standard. A targeted synthesis ensures the unequivocal structural identification of the impurity.
During the process development of Zafirlukast, several process-related impurities have been identified and characterized. researchgate.net The synthesis of these impurities is a critical step in confirming their structure and preparing reference standards. researchgate.net The general strategy often involves modifying the synthetic route of the parent drug or coupling key intermediates with different reagents. acgpubs.orgresearchgate.net For example, the synthesis of certain Zafirlukast impurities has been accomplished by coupling the core indole (B1671886) carboxylic acid intermediate with various sulfonamides under peptide coupling conditions. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Zafirlukast |
| This compound |
| Acetonitrile |
| Methanol |
De Novo Synthetic Routes for Impurity G
The generation of this compound as a reference standard necessitates a synthetic pathway independent of the main Zafirlukast production, yet rooted in its chemistry. Research into the process-related impurities of Zafirlukast has led to the development of a specific de novo synthesis for Impurity G. researchgate.net This impurity is structurally characterized as N-[3-[[4-[[cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester. chemicalbook.com
The synthesis is not a lengthy, multi-step route from simple precursors but rather a targeted conversion of a key intermediate from the Zafirlukast synthesis. The formation of Impurity G is understood to be a direct consequence of the coupling agent used in the final stages of the parent drug's synthesis. google.com Specifically, dicyclohexylcarbodiimide (B1669883) (DCC) has been identified as a direct participant in the reaction that leads to the formation of this impurity. researchgate.netgoogle.com
The independent synthesis, therefore, involves the reaction of the carboxylic acid intermediate, (cyclopentyl(3-(4-carboxy-2-methoxybenzyl)-1-methyl-1H-indol-5-yl)carbamate), with cyclohexylamine (B46788) in the presence of DCC and a base such as N,N-Diisopropylethylamine (DIPEA). researchgate.net In this reaction, DCC acts not only as a coupling agent but also becomes incorporated into the final molecular structure, forming the dicyclohexylurea-derived core of Impurity G.
| Reactant 1 | Reactant 2 | Coupling Agent | Base | Product |
| Cyclopentyl(3-(4-carboxy-2-methoxybenzyl)-1-methyl-1H-indol-5-yl)carbamate | Cyclohexylamine | Dicyclohexylcarbodiimide (DCC) | N,N-Diisopropylethylamine (DIPEA) | This compound |
Strategic Approaches for Controlled Formation of Impurity G
The controlled formation of this compound for use as an analytical standard hinges on understanding the mechanism by which it arises during the synthesis of Zafirlukast. The key strategic approach is the deliberate use of dicyclohexylcarbodiimide (DCC) as the condensing agent in the coupling step between the advanced carboxylic acid intermediate and the sulfonamide moiety. researchgate.netgoogle.com While other coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) may be used to avoid this specific impurity, the selection of DCC provides a predictable pathway to generate Impurity G. google.com
The reaction mechanism involves the activation of the carboxylic acid intermediate by DCC. However, instead of this activated intermediate reacting exclusively with the target sulfonamide, it can react with byproducts or excess reagents present in the reaction mixture. The presence of cyclohexylamine (potentially as an impurity or degradation product) can lead to the formation of an amide bond, with the DCC-derived moiety incorporated into the structure.
A detailed investigation into the impurity profile of Zafirlukast confirmed that DCC participates directly in the reaction to form Impurity G. researchgate.netgoogle.com Therefore, the most effective strategy for its controlled synthesis is to replicate these specific reaction conditions, likely involving the stoichiometric control of the carboxylic acid intermediate, cyclohexylamine, and DCC in a suitable solvent system like dichloromethane (B109758). researchgate.net This allows for the targeted production of the impurity, separate from the actual manufacturing batch of the active pharmaceutical ingredient (API).
| Parameter | Approach for Controlled Formation | Rationale |
| Coupling Agent | Use of Dicyclohexylcarbodiimide (DCC) | DCC is a direct precursor, incorporating its structure into the impurity molecule. researchgate.netgoogle.com |
| Reactants | Reaction of the Zafirlukast carboxylic acid intermediate with cyclohexylamine. | These are the specific building blocks required to form the Impurity G structure. researchgate.net |
| Catalyst/Base | Use of N,N-Diisopropylethylamine (DIPEA) or 4-Dimethylaminopyridine (DMAP). researchgate.net | Facilitates the coupling reaction. |
| Process Control | The reaction is performed independently of the main API synthesis. | Allows for the production of a pure reference standard for analytical purposes. |
Purification Methodologies for Synthetic Impurity G
Once this compound has been synthesized, it must be isolated and purified to a high degree to serve as a reliable reference standard. The purification strategy takes advantage of the physicochemical differences between the impurity, unreacted starting materials, and reaction byproducts.
Given the covalent and complex organic nature of Impurity G, the primary method for its purification is column chromatography . acs.orgnih.gov This technique is a standard and effective method for separating components of a reaction mixture with similar physical properties. newdrugapprovals.org A silica gel stationary phase is typically employed, with a mobile phase consisting of a gradient mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. acs.orgnih.gov The components of the crude synthetic mixture will travel through the column at different rates depending on their polarity, allowing for the collection of fractions containing the purified Impurity G. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). nih.gov
Following chromatographic separation, the fractions containing the pure compound are combined, and the solvent is removed under reduced pressure. The resulting solid may be further purified by recrystallization from a suitable solvent system to achieve the high purity required for a reference standard. The identity and purity of the final product are then confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net It has been noted that during the work-up process for Zafirlukast, some impurities, specifically G and H, are effectively washed out, which suggests that liquid-liquid extraction or washing steps based on solubility differences could also be employed as an initial purification step before chromatography. researchgate.net
Advanced Analytical Methodologies for Zafirlukast Impurity G Profiling and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are central to the analytical strategy for impurity profiling in active pharmaceutical ingredients (APIs). For Zafirlukast (B1683622) and its related substances, including Impurity G, liquid chromatography, particularly in its high-performance and ultra-performance formats, provides the necessary selectivity and sensitivity for effective separation and quantification. researchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely applied technique for the analysis of Zafirlukast and its impurities. researchgate.net This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. Several stability-indicating RP-HPLC methods have been developed to separate Zafirlukast from its process-related impurities and degradation products. researchgate.netoup.com
The choice of the stationary phase is paramount for achieving the desired resolution between the main component, Zafirlukast, and its closely related impurities like Impurity G. Columns with octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) bonded to silica (B1680970) particles are commonly employed. researchgate.netoup.com Modern columns utilize smaller particle sizes (e.g., sub-2 µm to 5 µm) to enhance efficiency and resolution. researchgate.netresearchgate.net The use of columns with solid-core particles, such as Accucore RP-MS, can also facilitate fast and highly efficient separations due to a solid core and a porous outer layer, which reduces secondary interactions and peak tailing. thermofisher.com Shorter column lengths (e.g., 50 mm) combined with smaller particle sizes can significantly reduce run times without compromising separation quality. researchgate.netoup.com
| Column Chemistry | Dimensions (L x ID) | Particle Size | Reference |
|---|---|---|---|
| Zorbax SB C8 | 50 mm x 4.6 mm | 1.8 µm | researchgate.netoup.com |
| Symmetry Shield RP18 | Not Specified | Not Specified | researchgate.net |
| Accucore RP-MS | Not Specified | 2.6 µm | thermofisher.com |
| Nucleosil C18 | 150 mm x 4.6 mm | 5 µm | researchgate.net |
Optimization of the mobile phase is critical for controlling the retention and selectivity of the separation. A typical mobile phase in RP-HPLC consists of an aqueous component (often a buffer) and an organic modifier.
Organic Modifiers : Acetonitrile (B52724) is a frequently used organic modifier in methods for Zafirlukast analysis due to its low viscosity and UV transparency. researchgate.netoup.com Methanol is another option. oup.com
Buffer Systems and pH : The pH of the aqueous phase is a crucial parameter, especially for separating ionizable compounds and critical impurity pairs like the meta and para isomers of Zafirlukast. researchgate.netresearchgate.net Volatile buffers such as ammonium (B1175870) formate (B1220265) are often preferred as they are compatible with mass spectrometry (LC-MS), which is used for impurity identification. researchgate.netoup.com In one developed method, a pH of 4.4 using 20 mM ammonium formate buffer provided the desired resolution for all potential impurities. oup.com Other systems have utilized potassium dihydrogen phosphate (B84403) buffer adjusted to a pH of 3.5. researchgate.net
| Aqueous Phase (A) | Organic Modifier (B) | Mode | Reference |
|---|---|---|---|
| 20 mM Ammonium Formate (pH 4.4) | Acetonitrile | Gradient | oup.com |
| 0.01 M Potassium Dihydrogen Phosphate (pH 3.5) | Acetonitrile | Not Specified | researchgate.net |
| Acetate buffer (pH 3.0) | Acetonitrile | Isocratic (30:70) | researchgate.net |
| 0.1% Trifluoroacetic Acid (TFA) in water | Acetonitrile + Aqueous Phase (90:10) | Gradient | researchgate.net |
For analyzing a drug substance like Zafirlukast in the presence of multiple impurities with varying polarities, an isocratic elution (constant mobile phase composition) is often insufficient. Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is employed to ensure the elution of all components with good peak shape in a reasonable timeframe. researchgate.net Linear gradients involving ammonium formate and acetonitrile have been successfully developed for the quantification of Zafirlukast and its related impurities, demonstrating the capability to separate synthetic and degradation impurities effectively. researchgate.netoup.com
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. mdpi.com This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. mdpi.com The principles of UPLC are evident in modern high-throughput methods developed for Zafirlukast, which use short columns (50 mm) with small particle sizes (1.8 µm) to achieve short run times suitable for quality control environments. researchgate.netoup.com The enhanced efficiency of UPLC is particularly advantageous for resolving trace-level impurities like Impurity G from the main API peak.
Chiral chromatography is a specialized technique used to separate enantiomers—stereoisomers that are non-superimposable mirror images. wvu.edu This is crucial in pharmaceutical analysis as different enantiomers of a drug or impurity can have different pharmacological and toxicological profiles. wvu.edu While the specific chemical structure of Zafirlukast Impurity G does not inherently suggest chirality, the potential for isomeric impurities always exists in complex synthetic pathways. Chiral HPLC methods have been developed for Zafirlukast, for instance, using a Chiralcel ODH column with a mobile phase of n-hexane and 2-propanol. researchgate.net Should this compound be found to exist as enantiomers or diastereomers, such chiral separation techniques would be essential for its complete characterization and control.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Spectroscopic and Spectrometric Characterization of this compound
The structural confirmation of this compound relies on the synergistic use of mass spectrometry and NMR spectroscopy. These methods provide orthogonal information that, when combined, allows for an unambiguous assignment of the chemical structure.
Mass spectrometry is a cornerstone technique for the analysis of pharmaceutical impurities, offering high sensitivity and specificity for determining molecular weights and probing chemical structures through fragmentation analysis.
Electrospray Ionization (ESI) is the most common ionization technique for analyzing Zafirlukast and its impurities due to its soft ionization nature, which typically preserves the molecular ion. This compound, with its polar functional groups, is well-suited for ESI, usually in positive ion mode, to generate the protonated molecule [M+H]⁺. Other ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI), could also be employed, potentially offering complementary information depending on the impurity's physicochemical properties.
The expected primary ion for this compound in positive mode ESI-MS would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.
Table 1: Expected Molecular Ions for this compound in Mass Spectrometry
| Ion Type | Expected m/z | Ionization Mode |
|---|---|---|
| [M+H]⁺ | 629.8 | Positive |
| [M+Na]⁺ | 651.8 | Positive |
| [M-H]⁻ | 627.8 | Negative |
Tandem mass spectrometry (MS/MS) is subsequently used to induce fragmentation of the precursor ion (e.g., m/z 629.8). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. By analyzing these fragments, researchers can deduce the connectivity of atoms and identify key structural motifs within the impurity. While specific fragmentation data for Impurity G is not published, the fragmentation pattern can be predicted based on the known pathways of Zafirlukast and related structures, involving cleavages at the amide, carbamate (B1207046), and urea (B33335) linkages.
High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, is critical for determining the elemental composition of this compound with high accuracy and confidence. HRMS measures the m/z value of an ion to several decimal places, allowing for the calculation of a unique elemental formula. This is a crucial step in confirming the identity of an unknown or newly identified impurity. For the [M+H]⁺ ion of this compound (C37H48N4O5), HRMS would provide a highly accurate mass measurement, distinguishing it from other potential isobaric compounds.
Table 2: Theoretical vs. Measured Mass for Elemental Composition Confirmation
| Ion Formula | Theoretical Exact Mass (m/z) | Typical Mass Accuracy (ppm) |
|---|---|---|
| [C37H49N4O5]⁺ | 629.3698 | < 5 |
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
One-dimensional NMR experiments are fundamental for structural analysis.
¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The spectrum of this compound would be complex, showing distinct signals for the aromatic protons on the indole (B1671886) and phenyl rings, the cyclopentyl and cyclohexyl groups, the methoxy (B1213986) group, and the various N-H protons.
¹³C NMR provides information on the number of different types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the urea and carbamate groups, the aromatic carbons, and the aliphatic carbons of the cyclic moieties.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of the ¹³C NMR spectrum.
2D NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out spin systems within the molecule (e.g., within the cyclopentyl and cyclohexyl rings).
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different structural fragments of the molecule, for example, linking the benzyl (B1604629) group to the indole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close in space, even if they are not directly bonded, providing insights into the molecule's stereochemistry and conformation.
By systematically applying these advanced MS and NMR techniques, a complete and unambiguous structural profile of this compound can be established, which is vital for controlling its presence in the final pharmaceutical product.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, N-[3-[[4-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methoxyphenyl] methyl]-1-methyl-1H-indol-5-yl]carbamic acid cyclopentyl ester, the IR spectrum provides valuable information confirming its complex structure which includes multiple amide, carbamate, and urea functionalities. chemicea.com
The structure contains several N-H and C=O bonds, which are expected to produce characteristic absorption bands. The N-H stretching vibrations typically appear in the region of 3500-3300 cm⁻¹. The carbonyl (C=O) stretching vibrations from the amide, urea, and carbamate groups are expected to result in strong absorption bands in the 1750-1630 cm⁻¹ range. While a specific spectrum for Impurity G is not publicly documented, analysis of related structures and general spectroscopic principles allows for the prediction of its key IR absorption bands. blogspot.comresearchgate.net
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Amide/Urea/Carbamate) | 3500 - 3300 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (Carbamate) | ~1725 | Stretching |
| C=O (Urea) | ~1650 | Stretching |
| C=O (Amide) | ~1680 | Stretching |
| C-N | 1400 - 1000 | Stretching |
This table is generated based on established infrared spectroscopy correlation charts and data from structurally similar compounds. acs.orgvscht.cz
Hyphenated Techniques for Comprehensive Impurity Profiling
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive profiling of pharmaceutical impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the cornerstone for the detection, identification, and quantification of non-volatile impurities like this compound. LC-MS provides crucial molecular weight information, while tandem MS (MS/MS) offers structural insights through fragmentation analysis. ijprajournal.com
High-Performance Liquid Chromatography (HPLC) methods developed for Zafirlukast are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from all known process impurities and degradation products. oup.comresearchgate.net These methods typically employ reverse-phase columns (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer (e.g., ammonium formate or phosphate buffer). oup.comnih.govresearchgate.net
Once separated chromatographically, the eluent is introduced into the mass spectrometer. For this compound (Molecular Formula: C₃₇H₄₈N₄O₅), the expected molecular weight is 628.8 g/mol . pharmaffiliates.com LC-MS analysis would confirm the presence of a compound with this mass. Further fragmentation using MS/MS would help elucidate the structure by breaking the molecule into smaller, identifiable pieces, confirming the connectivity of the various structural motifs. researchgate.net
Table 2: Typical LC-MS Parameters for Zafirlukast Impurity Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Chromatography | |
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Ammonium Formate/Phosphate Buffer |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detector | UV/Photodiode Array (PDA) followed by MS |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Expected [M+H]⁺ | m/z 629.8 |
These parameters are representative of methods described in the literature for Zafirlukast and its related substances. oup.comresearchgate.netnih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) (if applicable)
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful, albeit less common, hyphenated technique used for the unambiguous structural elucidation of unknown impurities. iosrphr.org While LC-MS provides molecular weight and fragmentation data, LC-NMR provides definitive structural information, including the precise arrangement of atoms and stereochemistry, without the need to isolate the impurity in solid form. spectroscopyonline.comresearchgate.net
This technique is highly applicable to complex molecules like this compound, especially if MS data alone is insufficient to differentiate between potential isomers. scilit.com In an LC-NMR setup, after the chromatographic separation, the peak corresponding to Impurity G can be directed into an NMR flow cell. mdpi.com Various 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) can be performed to build a complete picture of the molecular structure. The primary limitation of LC-NMR is its lower sensitivity compared to LC-MS, often requiring a higher concentration of the impurity for successful analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) (if applicable to volatile impurities)
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the separation and identification of volatile and semi-volatile organic compounds. thermofisher.com The applicability of GC-MS is contingent on the thermal stability and volatility of the analyte.
This compound, with a high molecular weight of 628.8 g/mol and numerous polar functional groups, is a non-volatile solid. pharmaffiliates.com It would not vaporize under typical GC inlet conditions without significant thermal decomposition. Therefore, GC-MS is not an applicable or suitable technique for the direct analysis of this compound. Its use would be restricted to the analysis of any potential volatile impurities or reagents used in the synthesis of Zafirlukast, not the profiling of large, non-volatile related substances.
Analytical Method Development and Validation for Impurity G Quantification
The development and validation of analytical methods are critical to ensure that impurities like Impurity G can be accurately and reliably quantified. This process is governed by stringent guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). dphen1.comijpsr.com
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. scioninstruments.com Selectivity refers to the ability to differentiate and quantify the analyte from other substances. scioninstruments.com
For this compound, the specificity of the quantitative HPLC method is established through forced degradation studies. oup.comekb.eg In these studies, the Zafirlukast drug substance is subjected to harsh conditions, including acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolytic stress. oup.comhakon-art.com This intentionally generates degradation products.
The analytical method must demonstrate that it can separate the main Zafirlukast peak from all process-related impurities (including Impurity G) and any newly formed degradation products. hakon-art.com The resolution between Impurity G and all adjacent peaks must be adequate (typically >1.5). Peak purity analysis, often performed using a PDA detector, is used to confirm that the chromatographic peak for Zafirlukast and Impurity G are spectrally pure and not co-eluting with other substances. hakon-art.com By spiking a sample of Zafirlukast with known impurities, including Impurity G, and demonstrating their complete separation, the method's specificity and selectivity are confirmed. oup.comhakon-art.com
Linearity and Calibration Range Determination
Linearity is a critical parameter that establishes the relationship between the concentration of an analyte and the corresponding analytical signal. For this compound, this is typically determined by preparing a series of solutions at different concentrations and analyzing them with a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC). oup.comresearchgate.net The analytical response (e.g., peak area) is then plotted against the known concentration of the impurity.
The method's linearity is demonstrated across a specified range, which for pharmaceutical impurities is generally from the Limit of Quantification (LOQ) up to approximately 120% of the specification limit. oup.com For impurities like those found in Zafirlukast, linearity is often established at levels ranging from 0.05% to 0.30% (w/w) relative to the active pharmaceutical ingredient (API) concentration. oup.com The data is evaluated using a least-squares regression analysis, and the resulting correlation coefficient (r²) is a key indicator of linearity; a value greater than 0.999 is typically considered excellent. researchgate.net
Table 1: Representative Linearity Data for this compound
| Concentration Level (% of API) | Theoretical Concentration (µg/mL) | Measured Peak Area (arbitrary units) |
| LOQ | 0.05 | 1250 |
| 50% | 0.075 | 1875 |
| 100% | 0.15 | 3750 |
| 120% | 0.18 | 4500 |
| 150% | 0.225 | 5625 |
| Regression Analysis Results | ||
| Correlation Coefficient (r²) | 0.9998 | |
| Slope | 24980 | |
| Y-intercept | 5.2 |
Note: This table contains illustrative data based on typical validation results for pharmaceutical impurities.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lower limits of an analytical method's performance. nih.gov The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise but not necessarily quantified with acceptable accuracy and precision. nih.gov The LOQ represents the lowest concentration that can be measured with a defined level of precision and accuracy. nih.gov
Several methods are used to determine LOD and LOQ, including the visual evaluation method, the signal-to-noise ratio approach, and the method based on the standard deviation of the response and the slope of the calibration curve. youtube.com For instrumental methods like HPLC, the signal-to-noise ratio is commonly used, where an S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. youtube.com Alternatively, LOD and LOQ can be calculated from the calibration curve using the following formulas:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercepts of the regression line (or the standard deviation of the blank response) and S is the slope of the calibration curve. wjpmr.com For related substances of Zafirlukast, LOQ values are often established at low microgram or nanogram per milliliter levels to ensure that even trace amounts of impurities can be accurately monitored. researchgate.net
Table 2: Typical LOD and LOQ Values for Zafirlukast Impurities
| Parameter | Determination Method | Typical Value (Relative to API) | Typical Value (µg/mL) |
| LOD | Signal-to-Noise (3:1) | ~0.015% | 0.03 |
| LOQ | Signal-to-Noise (10:1) | ~0.05% | 0.10 |
Note: This table contains illustrative data based on typical validation results for pharmaceutical impurities.
Precision and Accuracy Assessment
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). nih.gov For this compound, precision is evaluated by analyzing multiple preparations of a sample spiked with the impurity at a known concentration. The results are expressed as the relative standard deviation (RSD), with acceptance criteria for impurities usually being an RSD of not more than 10%. wisdomlib.org
Accuracy is the measure of how close the experimental value is to the true value. It is determined by performing recovery studies, where a known amount of the impurity standard is added to a sample matrix (placebo) at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). wjpmr.com The percentage recovery of the impurity is then calculated. For Zafirlukast impurities, recovery values are typically expected to be within a range of 90% to 110%. oup.com
Table 3: Representative Precision and Accuracy Data for this compound
| Parameter | Level | Acceptance Criteria | Result |
| Precision (RSD%) | Repeatability | ≤ 10% | 2.5% |
| Intermediate Precision | ≤ 10% | 4.1% | |
| Accuracy (% Recovery) | 80% Level | 90-110% | 98.5% |
| 100% Level | 90-110% | 101.2% | |
| 120% Level | 90-110% | 99.8% |
Note: This table contains illustrative data based on typical validation results for pharmaceutical impurities.
Solution Stability Considerations
The stability of both the standard solutions of this compound and the sample solutions must be evaluated to ensure that the concentration does not change over the duration of the analysis. This is crucial for obtaining reliable and accurate quantitative results. Stability is typically assessed by preparing the solutions and analyzing them at specified time intervals (e.g., 0, 12, 24, 48 hours) while storing them under defined conditions (e.g., room temperature, refrigerated). oup.com The results are compared to those of a freshly prepared solution. For Zafirlukast and its related substances, test solutions have been found to be stable in the mobile phase for up to 48 hours after preparation. oup.comresearchgate.net Any significant degradation would necessitate fresh preparation of solutions for each analytical run.
Regulatory and Quality Assurance Perspectives on Zafirlukast Impurity G
International Conference on Harmonisation (ICH) Guidelines on Impurities
The ICH has established a comprehensive set of guidelines that are globally recognized for the registration of pharmaceuticals for human use. These guidelines provide a scientific and risk-based approach to the control of impurities in drug substances and drug products.
Applicability of ICH Q3A and Q3B
The control and specification of Zafirlukast (B1683622) Impurity G fall under the purview of two primary ICH guidelines: ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products). ich.orgresearchgate.neteuropa.eu These guidelines outline the thresholds for reporting, identifying, and qualifying impurities.
ICH Q3A applies to the Zafirlukast active pharmaceutical ingredient (API), also known as the drug substance. It mandates that impurities present above a certain level be reported and their structures identified. ich.orgfda.gov Similarly, ICH Q3B provides guidance on impurities found in the final Zafirlukast tablets (the drug product), which can arise from degradation of the drug substance or interactions with excipients. europa.euikev.org For Zafirlukast Impurity G, which is a process-related impurity from the synthesis of the drug substance, its presence and limits in the final drug product are also a key consideration.
Identification and Qualification Thresholds for Impurities
The ICH guidelines establish specific thresholds for the identification and qualification of impurities, which are determined by the maximum daily dose (MDD) of the drug. pda.orgyoutube.com For Zafirlukast, the typical adult dose is 20 mg twice daily, resulting in an MDD of 40 mg. Based on this MDD, the following thresholds from ICH Q3A and Q3B are applicable:
| Threshold Type | ICH Guideline | Threshold for Zafirlukast (MDD = 40 mg) |
| Reporting Threshold | Q3A/Q3B | ≥ 0.05% |
| Identification Threshold | Q3A/Q3B | > 0.10% |
| Qualification Threshold | Q3A/Q3B | > 0.15% |
Reporting Threshold: Any impurity in Zafirlukast, including Impurity G, that is present at a level of 0.05% or higher must be reported in regulatory submissions.
Identification Threshold: If Impurity G is consistently present above 0.10%, its chemical structure must be elucidated. For this compound, the structure is known.
Qualification Threshold: When the level of Impurity G exceeds 0.15%, it must be "qualified." ich.orgpda.org Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org This often involves toxicological studies. If an impurity is also a significant metabolite in animal or human studies, it is generally considered qualified. ich.org
Conceptual Relevance of ICH M7 (Mutagenic Impurities)
The guideline recommends a risk assessment for all potential and actual impurities. ich.org This involves an initial analysis of the impurity's structure for any alerts for mutagenicity, often using (Q)SAR (Quantitative Structure-Activity Relationship) computational models. veeprho.com Depending on the outcome, further testing, such as an Ames test, may be required.
If an impurity is found to be mutagenic, a "Threshold of Toxicological Concern" (TTC) of 1.5 µ g/day intake is generally applied for lifetime exposure, which corresponds to a theoretical cancer risk of 1 in 100,000. fda.govmdpi.com Control strategies must then be implemented to ensure the level of the mutagenic impurity is below this threshold. For process-related impurities like this compound, this underscores the importance of understanding its formation and implementing robust process controls. veeprho.com
Strategies for Impurity Control in Zafirlukast Manufacturing
Effective control of this compound relies on a deep understanding of the manufacturing process and the implementation of proactive quality control measures.
Process Optimization for Minimizing Impurity G Formation
The formation of this compound is inherently linked to the synthetic pathway of the Zafirlukast drug substance. ich.org Research into the synthesis of Zafirlukast and its impurities has identified potential routes for impurity formation. researchgate.netacs.org Strategies to minimize the formation of Impurity G typically involve:
Understanding Reaction Mechanisms: A thorough understanding of the chemical reactions involved in the synthesis of Zafirlukast is crucial to identify the specific steps where Impurity G is formed. researchgate.net
Control of Starting Materials and Reagents: The purity of raw materials and reagents used in the synthesis is a critical factor. Impurities in these starting materials can be carried through the process and contribute to the formation of new impurities. grace.com
Optimization of Reaction Conditions: Key process parameters such as temperature, pressure, reaction time, and the choice of solvents and catalysts can significantly influence the impurity profile. acs.org Design of Experiments (DoE) can be a valuable tool to identify optimal conditions that favor the formation of the desired product while minimizing the generation of Impurity G.
Purification Procedures: Developing effective purification methods, such as crystallization or chromatography, at the final stages of the API synthesis is essential to remove any formed Impurity G to acceptable levels.
In-Process Control and Monitoring of Impurity G
In-process controls (IPCs) are crucial for monitoring the manufacturing process in real-time and ensuring the consistent quality of the final product. For this compound, this involves:
Analytical Method Development: Robust and validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), are necessary for the accurate detection and quantification of Impurity G at various stages of the manufacturing process.
Process Analytical Technology (PAT): The implementation of PAT tools can provide real-time or near-real-time monitoring of critical process parameters and quality attributes. mdpi.com Techniques like spectroscopy can be used to monitor the progress of reactions and the formation of impurities, allowing for timely interventions to maintain process control. mdpi.com
Setting IPC Limits: Establishing appropriate in-process limits for Impurity G at critical steps of the manufacturing process helps to ensure that the final drug substance will meet the required quality specifications.
By integrating the principles of ICH guidelines with robust process optimization and in-process monitoring, manufacturers can effectively control the levels of this compound, thereby ensuring the quality, safety, and consistency of the final medicinal product.
Reference Standard Utilization for Impurity Control
In the quality control of zafirlukast, a leukotriene receptor antagonist used for the chronic treatment of asthma, reference standards for its impurities are crucial. These standards are essential for method validation, development, and ensuring the quality and safety of the final drug product. This compound is one such compound that is used as a reference standard in the pharmaceutical industry.
The availability of a well-characterized reference standard for this compound allows for its accurate identification and quantification in the zafirlukast active pharmaceutical ingredient (API) and finished drug products. Pharmaceutical reference standards for zafirlukast and its impurities are utilized in a variety of applications, including product development, Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, quality control (QC) testing, method validation, and stability studies. Furthermore, these reference standards are instrumental in the identification of unknown impurities and the evaluation of their genotoxic potential.
Suppliers of pharmaceutical reference standards provide comprehensive documentation with their products, such as a Certificate of Analysis (COA), which includes detailed analytical data to meet regulatory compliance requirements. This ensures the reliability and traceability of the reference standard.
Table 1: Chemical Properties of this compound
| Property | Value |
| Catalogue No. | PA 26 01580 |
| CAS Number | 1391990-94-5 |
| Molecular Formula | C37H48N4O5 |
| Molecular Weight | 628.8 |
Development of Stability-Indicating Analytical Methods for Zafirlukast and its Impurities
The development of stability-indicating analytical methods is a regulatory requirement to ensure that the analytical procedure can accurately measure the drug substance in the presence of its impurities, including degradants. For zafirlukast, various high-performance liquid chromatography (HPLC) methods have been developed for this purpose.
A high-throughput reverse-phase liquid chromatographic (RP-LC) method has been established for the quantification of zafirlukast and its related impurities. oup.com This method utilizes a short (50 mm) LC column with sub-2-µm particles, allowing for a relatively short run-time. oup.com The separation of known impurities is achieved using a linear gradient elution with a mobile phase consisting of ammonium (B1175870) formate (B1220265) and acetonitrile (B52724). oup.com The resolution of certain critical impurity pairs, such as the meta and para isomers of zafirlukast, has been found to be sensitive to the pH of the mobile phase. oup.com
Forced Degradation Studies to Generate Impurity G (if degradation product)
Forced degradation studies are essential in the development of stability-indicating methods as they help to generate potential degradation products and demonstrate the method's specificity. ekb.eg These studies involve subjecting the drug substance to various stress conditions, such as hydrolysis, oxidation, heat, and light, to accelerate its degradation. oup.com
In the case of zafirlukast, forced degradation studies have been performed under several conditions as per the International Conference on Harmonization (ICH) guidelines. oup.com Degradation of the zafirlukast drug substance has been observed primarily under oxidative and acidic hydrolysis conditions. oup.com Under oxidative stress, a major unknown degradation peak was observed, while a smaller unknown degradation peak was seen under acidic stress conditions. oup.com No significant degradation was observed under photolytic, thermal, or alkaline hydrolysis conditions. oup.com
While these studies lead to the formation of various degradation products, the available scientific literature does not explicitly identify this compound as a product of these forced degradation studies. One study noted that during the process development of zafirlukast, some impurities, specifically impurity G and H, were completely washed out during the work-up process to isolate the final product, which may suggest they are process-related impurities rather than degradation products. dphen1.com
Table 2: Summary of Forced Degradation Studies on Zafirlukast oup.com
| Stress Condition | Duration | Assay of Zafirlukast after Forced Degradation (% w/w) | Content of Major Degradants (% w/w) | Remarks |
| Acid Hydrolysis | 7 days | 98.5 | 0.5 | Very mild degradation products formed |
| Base Hydrolysis | 7 days | 99.2 | Not detected | No degradation products formed |
| Oxidative (H2O2) | 24 hours | 92.3 | 5.8 | Major degradation product formed |
| Thermal | 7 days | 99.4 | Not detected | No degradation products formed |
| Photolytic | 7 days | 99.5 | Not detected | No degradation products formed |
Demonstrating Stability-Indicating Capability
The ability of an analytical method to be stability-indicating is demonstrated by its specificity to accurately measure the active ingredient in the presence of its impurities and degradation products. For zafirlukast, the specificity of developed LC methods is confirmed by spiking the drug substance with its potential impurities and degradation products. oup.com The method's ability to separate all these components from the main zafirlukast peak without interference demonstrates its stability-indicating nature. oup.com
The validation of these methods is performed in accordance with ICH guidelines and includes parameters such as specificity, linearity, precision, accuracy, and robustness. oup.com The mass balance is also assessed in forced degradation studies, and a result between 98% and 102% confirms the specificity and stability-indicating ability of the developed method. oup.com
Current Trends in Pharmaceutical Impurity Science
The field of pharmaceutical impurity analysis is continually evolving, with a strong emphasis on improving the detection, identification, and control of impurities in drug substances and products. Regulatory bodies such as the ICH, the United States Food and Drug Administration (FDA), and others are placing increasing importance on purity requirements and the comprehensive identification of impurities.
A significant trend is the increasing use of hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), LC-Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the structural elucidation of unknown impurities. These methods provide detailed information that is critical for understanding the origin and potential toxicity of impurities.
Another key trend is the focus on impurity profiling, which involves the identification and quantification of all impurities present in a drug substance. This comprehensive approach helps to ensure the safety and efficacy of the final pharmaceutical product. The development of high-resolution analytical techniques has enabled the detection and characterization of impurities at very low levels.
Furthermore, there is a growing emphasis on understanding the formation of degradation products through forced degradation studies and predictive modeling. ekb.eg This proactive approach allows for the development of more stable formulations and manufacturing processes, ultimately leading to safer and more effective medicines.
Future Directions in Zafirlukast Impurity G Research
Development of Green Chemistry Approaches for Impurity Mitigation
The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to enhance sustainability and reduce environmental impact. wisdomlib.org In the context of Zafirlukast (B1683622) synthesis, the mitigation of Impurity G formation can be addressed through several green chemistry strategies. Research in this area is focused on the development of more environmentally benign synthetic routes that minimize the generation of impurities.
Key green chemistry approaches include:
Alternative Solvent Systems: The use of safer, more sustainable solvents can significantly impact reaction pathways and impurity profiles. Research into replacing traditional organic solvents with greener alternatives like ionic liquids or supercritical fluids could lead to cleaner reaction profiles with reduced levels of Impurity G.
Catalytic Methods: The development and implementation of highly selective catalysts can direct the reaction towards the desired product, Zafirlukast, while minimizing the formation of byproducts, including Impurity G. acs.orgnih.govresearchgate.net Homogeneous and heterogeneous catalysis offer opportunities to improve reaction efficiency and reduce waste.
Process Intensification: Continuous flow chemistry, as opposed to traditional batch processing, can offer better control over reaction parameters such as temperature, pressure, and stoichiometry. depositolegale.it This enhanced control can lead to a reduction in impurity formation.
Table 1: Comparison of Traditional vs. Green Chemistry Approaches for Zafirlukast Synthesis
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Solvents | Often relies on volatile organic compounds (VOCs). | Employs safer, renewable, or recyclable solvents. |
| Catalysts | May use stoichiometric reagents, leading to more waste. | Utilizes catalytic amounts of reagents, increasing atom economy. |
| Process | Typically batch processing with potential for temperature and concentration gradients. | Continuous flow processing for better control and consistency. |
| Impurity Profile | Higher potential for side reactions and impurity formation. | Minimized impurity formation through optimized reaction conditions. |
Advanced Computational Chemistry for Predicting Impurity Formation
Computational chemistry and in silico methods are becoming indispensable tools in modern drug development and manufacturing. nih.gov These predictive technologies can be leveraged to understand and forecast the formation of impurities like Zafirlukast Impurity G, thereby enabling a proactive approach to impurity control.
Future research in this domain will likely involve:
Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the reaction mechanisms involved in the synthesis of Zafirlukast. mdpi.com By elucidating the energy barriers and transition states of various reaction pathways, researchers can identify the conditions that favor the formation of Impurity G and design strategies to avoid them.
Molecular Dynamics Simulations: These simulations can provide insights into the conformational landscape of Zafirlukast and its intermediates. This understanding can help in predicting potential degradation pathways that might lead to the formation of Impurity G under different storage and processing conditions.
Predictive Software Tools: Software programs like Zeneth can be employed to predict potential degradation products of a drug substance under various stress conditions. acs.orgspringernature.comresearchgate.net By inputting the structure of Zafirlukast and its synthetic intermediates, these tools can generate a list of potential impurities, including those with structures similar to Impurity G, allowing for targeted analytical method development.
Table 2: Computational Tools and Their Application in Impurity Prediction
| Computational Tool | Application in this compound Research |
| Quantum Mechanics (e.g., DFT) | Elucidation of reaction mechanisms and prediction of reaction kinetics leading to impurity formation. |
| Molecular Dynamics (MD) Simulations | Assessment of conformational stability and prediction of degradation pathways. |
| (Q)SAR Methodologies | Prediction of the toxicological properties of potential impurities based on their chemical structure. nih.gov |
| Predictive Degradation Software (e.g., Zeneth) | Identification of potential degradation products under various stress conditions. acs.orgspringernature.comresearchgate.net |
Integration of Process Analytical Technology (PAT) for Real-time Impurity Monitoring
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. europeanpharmaceuticalreview.combruker.com The integration of PAT for the real-time monitoring of this compound represents a paradigm shift from traditional end-product testing to a more dynamic and controlled manufacturing process. longdom.orgglobalresearchonline.net
Future advancements in this area will focus on:
In-line Spectroscopic Techniques: The implementation of in-line spectroscopic tools such as Near-Infrared (NIR), Raman, and UV-Vis spectroscopy can provide real-time information on the chemical composition of the reaction mixture. americanpharmaceuticalreview.com Chemometric models can be developed to correlate the spectral data with the concentration of this compound, enabling immediate process adjustments.
On-line Chromatography: Miniaturized and rapid chromatographic systems, such as micro-HPLC or on-line mass spectrometry, can be integrated directly into the manufacturing line. outsourcedpharma.com These systems can provide real-time separation and quantification of Impurity G, offering a high degree of specificity and sensitivity.
Feedback Control Systems: The data generated from PAT tools can be fed into automated control systems. These systems can then adjust critical process parameters (CPPs) in real-time to maintain the concentration of Impurity G below a predefined threshold, ensuring consistent product quality. nih.gov
Table 3: PAT Tools for Real-time Monitoring of this compound
| PAT Tool | Principle of Operation | Advantages for Impurity Monitoring |
| Near-Infrared (NIR) Spectroscopy | Measures the absorption of near-infrared light by the sample. | Non-destructive, rapid analysis, suitable for in-line monitoring. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | High chemical specificity, can be used for in-line analysis of solid and liquid samples. |
| On-line HPLC | Chromatographic separation of components in a liquid mixture. | High sensitivity and specificity for quantifying individual impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Highly sensitive and selective, can be used for structural elucidation of unknown impurities. |
Comprehensive Risk Assessment Methodologies for Process-Related Impurities
A robust risk assessment framework is essential for managing process-related impurities like this compound. ispe.org Future directions in risk assessment will move towards a more holistic and proactive approach, integrating data from various sources to ensure patient safety. nih.gov
Key components of a comprehensive risk assessment methodology include:
Genotoxicity Assessment: The potential genotoxicity of Impurity G must be thoroughly evaluated. In silico tools, such as those based on structure-activity relationships ((Q)SAR), can be used for an initial assessment. nih.gov This is followed by a battery of in vitro and, if necessary, in vivo genotoxicity assays to determine the mutagenic potential of the impurity. lupinepublishers.com
Threshold of Toxicological Concern (TTC): For impurities with genotoxic potential, the TTC concept can be applied to establish a safe level of exposure. europa.euresearchgate.net The TTC is a risk assessment tool that establishes a human exposure threshold value for chemicals below which there is a very low probability of an appreciable risk to human health. labmanager.com
Quality Risk Management (QRM): The principles of ICH Q9 should be applied to systematically identify, evaluate, and control the risks associated with the formation of this compound throughout the product lifecycle. caiready.comideagen.comqualio.comeuropa.eu This involves a multidisciplinary team approach to risk assessment, control, communication, and review.
Table 4: Stages of Risk Assessment for this compound
| Risk Assessment Stage | Description | Key Considerations |
| Risk Identification | Identifying potential sources and pathways for the formation of Impurity G. | Review of the synthetic process, raw materials, and potential degradation pathways. |
| Risk Analysis | Estimating the probability of Impurity G formation and the severity of its potential harm. | Evaluation of process parameters, stability data, and toxicological information. |
| Risk Evaluation | Comparing the identified and analyzed risk against given risk criteria. | Comparison of impurity levels with established limits (e.g., TTC). |
| Risk Control | Implementing measures to reduce the risk to an acceptable level. | Process optimization, implementation of PAT, and setting appropriate specifications. |
Q & A
Basic Research Questions
Q. How can Zafirlukast Impurity G be identified and characterized in pharmaceutical formulations?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to separate and identify Impurity G. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to analyze molecular fragmentation patterns and verify purity (≥95%) . Stress testing under acidic, basic, oxidative, and thermal conditions can elucidate degradation pathways leading to Impurity G formation .
Q. What synthetic pathways or degradation mechanisms lead to the formation of this compound?
- Methodology : Conduct forced degradation studies on zafirlukast under controlled conditions (e.g., elevated temperature, UV light, or reactive solvents) to simulate impurity formation. Monitor reaction intermediates via time-point sampling and analyze using LC-MS to trace degradation kinetics. Compare results with synthetic impurities generated via intentional side reactions during zafirlukast synthesis .
Q. What analytical validation parameters are critical for quantifying this compound?
- Methodology : Validate methods per ICH Q2(R2) guidelines, including specificity (discrimination from structurally similar impurities), linearity (5–120% of the specification limit), accuracy (spike-recovery studies at 50%, 100%, 150% levels), and precision (repeatability and intermediate precision with ≤2% RSD). Robustness testing should evaluate pH, column temperature, and mobile phase composition variations .
Advanced Research Questions
Q. How does this compound influence biological activity in preclinical models?
- Methodology : Evaluate Impurity G’s pharmacological impact using in vitro assays. For example, treat renal mesangial cells with Impurity G (2.5–100 µM) and measure inflammatory cytokines (e.g., MCP-1 via ELISA), reactive oxygen species (ROS via DCFH-DA fluorescence), and apoptosis (Annexin V/PI staining). Compare results with zafirlukast’s effects to assess toxicity thresholds .
Q. What experimental strategies resolve contradictory data in impurity quantification across different analytical platforms?
- Methodology : Perform cross-validation using orthogonal techniques (e.g., HPLC vs. GC-MS). Investigate matrix effects by spiking Impurity G into placebo formulations. Use statistical tools (e.g., Bland-Altman plots) to assess inter-method variability. Confirm results with certified reference materials if available .
Q. What mechanisms underlie this compound’s interaction with mycobacterial Lsr2 protein?
- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity between Impurity G and Lsr2. Perform in vitro transcription assays (e.g., RT-qPCR) in Mycobacterium tuberculosis cultures to assess gene dysregulation (e.g., lsr2-regulated virulence genes). Compare growth inhibition curves of mycobacteria treated with Impurity G vs. zafirlukast .
Q. How can researchers design studies to evaluate Impurity G’s role in diabetic nephropathy pathogenesis?
- Methodology : Establish an in vitro model using rat renal mesangial cells exposed to advanced glycation end-products (AGEs, 0–100 µg/mL). Co-treat with Impurity G (5–50 µM) and measure fibrosis markers (e.g., TGF-β1, collagen IV) via Western blot. Include zafirlukast controls to differentiate impurity-specific effects from parent drug activity .
Methodological Guidance for Data Interpretation
- Handling Purity Discrepancies : If impurity quantification varies between batches, review chromatographic peak integration parameters (e.g., baseline correction, threshold settings) and column aging effects. Confirm with orthogonal methods like differential scanning calorimetry (DSC) to detect polymorphic impurities .
- Statistical Analysis of Contradictory Results : Apply mixed-effects models to account for batch-to-batch variability. Use principal component analysis (PCA) to identify confounding variables (e.g., storage conditions, solvent residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
